molecular formula C24H22BrN7O2 B11560920 6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11560920
M. Wt: 520.4 g/mol
InChI Key: RIYKQROWXRUEDQ-CVKSISIWSA-N
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Description

6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core with various substituents, including bromine, methoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Introduction of Substituents: The bromine, methoxy, and phenyl groups are introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Condensation Reactions: The hydrazine moiety is introduced through a condensation reaction with hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.

    Reduction: Reduction reactions can target the hydrazine moiety, potentially converting it to an amine.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a drug candidate. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2E)-2-[(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
  • 6-[(2E)-2-[(5-FLUORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The uniqueness of 6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of substituents. The presence of the bromine atom, in particular, can significantly influence the compound’s reactivity and interactions with biological targets, distinguishing it from similar compounds with different halogen substituents.

Properties

Molecular Formula

C24H22BrN7O2

Molecular Weight

520.4 g/mol

IUPAC Name

2-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-N-(4-methoxyphenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C24H22BrN7O2/c1-33-20-11-9-19(10-12-20)28-23-29-22(27-18-6-4-3-5-7-18)30-24(31-23)32-26-15-16-14-17(25)8-13-21(16)34-2/h3-15H,1-2H3,(H3,27,28,29,30,31,32)/b26-15+

InChI Key

RIYKQROWXRUEDQ-CVKSISIWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=C(C=CC(=C4)Br)OC

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=C(C=CC(=C4)Br)OC

Origin of Product

United States

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